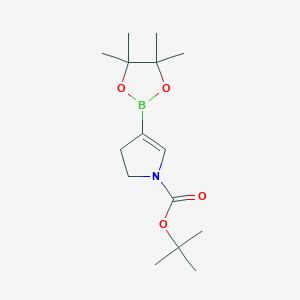

5-Amino-1,1,2-trimethylisoindoline

Vue d'ensemble

Description

Indole derivatives, which might be structurally similar to the compound you’re asking about, are of wide interest because of their diverse biological and clinical applications . They are present in many synthetic drug molecules and have a wide array of bioactive properties .

Synthesis Analysis

The synthesis of indole derivatives often involves complex chemical reactions. For example, isoindolines, a type of indole derivative, can be synthesized using a domino reaction involving a donor-acceptor cyclopropane and various primary amines .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis

Amino acids, which might share some properties with the compound you’re asking about, are generally colorless, crystalline substances. They have high melting points due to their ionic properties and are soluble in water and ethanol but insoluble in non-polar solvents like benzene .Applications De Recherche Scientifique

Pharmaceutical Synthesis

5-Amino-1,1,2-trimethylisoindoline: is a versatile intermediate in pharmaceutical chemistry. Its unique structure allows for the synthesis of various N-isoindoline-1,3-dione derivatives, which are explored for their therapeutic potential . The amino group on the isoindoline ring can undergo various reactions to create compounds with potential as novel drugs.

Herbicides

The chemical reactivity of 5-Amino-1,1,2-trimethylisoindoline makes it a candidate for the development of new herbicides. By incorporating this compound into herbicidal formulations, researchers aim to exploit its properties to control weed growth effectively .

Colorants and Dyes

Due to its structural characteristics, 5-Amino-1,1,2-trimethylisoindoline can be used to synthesize colorants and dyes. Its ability to form stable pigments is valuable in the textile and printing industries .

Polymer Additives

This compound is also significant in the production of polymer additives. Its incorporation into polymers can enhance material properties such as durability, heat resistance, and color stability .

Organic Synthesis

In organic synthesis, 5-Amino-1,1,2-trimethylisoindoline serves as a building block for constructing complex organic molecules. Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of diverse organic compounds .

Photochromic Materials

The compound’s structure is conducive to the development of photochromic materials. These materials change color upon exposure to light, and 5-Amino-1,1,2-trimethylisoindoline could be key in creating more efficient and durable photochromic systems .

Biological Activity Studies

Researchers are investigating the biological activities of derivatives of 5-Amino-1,1,2-trimethylisoindoline . Understanding the structure-activity relationships of these compounds can lead to the discovery of new biological agents .

Sustainable Synthesis Approaches

The environmental impact of chemical synthesis is a growing concern5-Amino-1,1,2-trimethylisoindoline is at the forefront of research into sustainable and environmentally friendly synthetic methods, aiming to reduce the ecological footprint of chemical manufacturing .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1,1,2-trimethyl-3H-isoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWIGFGJXOCTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C)C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)

![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)